![molecular formula C10H18O2 B3253721 Decane-4,7-dione CAS No. 22633-21-2](/img/structure/B3253721.png)
Decane-4,7-dione
Overview
Description
Synthesis Analysis
The synthesis of Decane-4,7-dione involves several steps. One notable method is the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a raw material .
Molecular Structure Analysis
The spirocyclic core of Decane-4,7-dione (spiro[4.5]decanone) has potential for expansion into both the substrate and 2OG (2-oxoglutarate) binding pockets of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). This structural feature makes it amenable to the development of PHD-selective and 2OG oxygenase inhibitors .
Scientific Research Applications
Self-Assembly in Organic Compounds
Decane-4,7-dione derivatives demonstrate notable properties in the self-assembly of organic compounds. Du et al. (2004) explored the noncovalent self-assembly of bicyclo[4.2.2]diketopiperazines, focusing on the influence of saturation in the bridging carbacyclic ring. They found that different degrees of unsaturation led to remarkably different self-assembly patterns in the solid state, highlighting the importance of conformational constraints imposed by the tether in these compounds (Du, Creighton, Tounge, & Reitz, 2004).
Antimicrobial Applications
A significant application of Decane-4,7-dione derivatives is in antimicrobial and detoxification applications. Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics, which showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. This research demonstrates the potential of Decane-4,7-dione derivatives in creating antimicrobial surfaces, relevant in healthcare and hygiene products (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Mechanism of Action
properties
IUPAC Name |
decane-4,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZTOMYXWRWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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